molecular formula C21H24FNO3S B2881717 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1394802-38-0

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No. B2881717
CAS RN: 1394802-38-0
M. Wt: 389.49
InChI Key: QQJISRWLBZGZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide, commonly known as FOTS, is a small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. FOTS is a sulfonamide derivative that contains both an oxane ring and an ethene moiety, which gives it interesting properties that make it suitable for various scientific research applications.

Scientific Research Applications

Antiproliferative Agents

A series of sulfonamide derivatives, including compounds structurally related to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds, characterized by advanced techniques such as NMR and LC-MS, showed promising antiproliferation effects with IC50 values ranging from 1.82-9.52 µM, indicating potential as therapeutic agents in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Fluorescent Molecular Probes

Sulfonamide derivatives embodying dimethylamino and sulfonyl groups have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes. The fluorescence-environment dependence and high quantum yields make these compounds particularly valuable for biological research (Diwu et al., 1997).

Drug Metabolism Studies

Research has also focused on the metabolism of biaryl-bis-sulfonamide compounds like N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide. A study using Actinoplanes missouriensis produced several mammalian metabolites previously detected in preclinical species, demonstrating the utility of microbial-based systems for drug metabolism studies. This approach facilitates the production of metabolites in sufficient quantities for structural characterization by NMR, supporting drug development and pharmacokinetic evaluations (Zmijewski et al., 2006).

Photophysical Properties

The effect of substituents on the photophysical properties of sulfonamide derivatives has been examined, revealing variations in fluorescence properties by altering the aryl part of the molecule. These studies characterize the sulfonamide derivatives spectroscopically and assess the impact of different substituents on their photophysical behaviors, contributing to the understanding of how structural modifications affect the properties of such compounds (Bozkurt et al., 2016).

Environmental Persistence and Exposure

Studies on the environmental persistence and human exposure to perfluorinated sulfonamides, including those structurally related to the compound , have provided insights into their occurrence, partitioning, and potential human exposure through indoor and outdoor air. These findings contribute to the assessment of environmental and health risks associated with the use of perfluorinated chemicals (Shoeib et al., 2005).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3S/c1-17-2-4-18(5-3-17)10-15-27(24,25)23-16-21(11-13-26-14-12-21)19-6-8-20(22)9-7-19/h2-10,15,23H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJISRWLBZGZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.